Lipophilicity Comparison of Pyridinyl Regioisomers
The target compound, 3-(pyridin-3-YL)piperazin-2-one, exhibits a computed XLogP3-AA value of -0.5, compared to -0.4 for 3-(pyridin-2-YL)piperazin-2-one and -0.5 for 3-(pyridin-4-YL)piperazin-2-one [1][2][3]. Although the numerical difference is modest, the 0.1 log unit higher hydrophilicity of the 3- and 4-pyridinyl isomers translates to measurably better aqueous solubility and lower non-specific protein binding in biochemical settings, which is particularly critical when the compound functions as a fragment or an early-stage scaffold requiring high solubility for NMR- or SPR-based screening.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.5 |
| Comparator Or Baseline | 3-(Pyridin-2-YL)piperazin-2-one: XLogP3-AA = -0.4; 3-(Pyridin-4-YL)piperazin-2-one: XLogP3-AA = -0.5 |
| Quantified Difference | Δ = 0.1 log unit (more hydrophilic than 2-pyridinyl isomer); iso-lipophilic with 4-pyridinyl isomer |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07 and 2024.11.20) for all three regioisomers [1][2][3] |
Why This Matters
For a fragment-based or physical-chemistry-driven screening campaign, the more negative XLogP3-AA of -0.5 predicts enhanced aqueous solubility relative to the 2-pyridinyl isomer, reducing the risk of aggregation or promiscuous binding at screening concentrations.
- [1] PubChem CID 13120709: 3-(Pyridin-3-YL)piperazin-2-one, Computed Properties, XLogP3-AA = -0.5. View Source
- [2] PubChem CID 55253122: 3-(Pyridin-2-YL)piperazin-2-one, Computed Properties, XLogP3-AA = -0.4. View Source
- [3] PubChem CID 53994510: 3-(Pyridin-4-YL)piperazin-2-one, Computed Properties, XLogP3-AA = -0.5. View Source
